molecular formula C6H10ClNO2 B3033903 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1260794-12-4

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B3033903
CAS No.: 1260794-12-4
M. Wt: 163.60
InChI Key: KDPCJMUQSXUTHG-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Its unique structure confers rigidity and stereochemical specificity, making it a valuable scaffold in medicinal chemistry. The compound is frequently utilized as a precursor for synthesizing bioactive molecules, particularly enzyme inhibitors and receptor modulators. For example, derivatives of this core structure have been developed as irreversible inhibitors of monoacylglycerol lipase (MAGL) for therapeutic applications in neurological disorders . The hydrochloride salt enhances solubility, facilitating its use in aqueous reaction conditions and drug formulations.

Key structural attributes include:

  • Bicyclic framework: The [3.1.0] bicyclo system introduces significant ring strain, influencing reactivity and binding affinity.
  • Carboxylic acid functionality: Enables conjugation with amines, alcohols, or other pharmacophores via coupling reagents like HATU .
  • Chiral centers: The (1R,5S,6R) configuration is critical for enantioselective interactions in biological systems .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPCJMUQSXUTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Starting Materials

The synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride begins with cis-caronic anhydride (3,3-dimethylcyclopropane-1,2-dicarboxylic anhydride), a derivative of caronic acid. This starting material is prepared via cyclization of ethyl chrysanthemumate or through sulfuric acid-catalyzed reaction of racemic 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with acetic anhydride. The anhydride undergoes sequential transformations:

  • Imide Formation : Reacting cis-caronic anhydride with ammonium hydroxide or formamide yields a bicyclic imide (compound III), a pivotal intermediate. Two procedures are documented:

    • Procedure A : One-pot reaction in toluene with ammonium hydroxide at 135–140°C, achieving 90–95% yield.
    • Procedure B : Catalytic conversion using 4-N,N-dimethylaminopyridine (DMAP) in formamide at 145°C, followed by solvent exchange to heptanes for crystallization.
  • Oxidative Ring Expansion : The imide is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to form a pyrrolidine intermediate, which is subsequently oxidized with potassium peroxodisulfate (K₂S₂O₈) and silver nitrate (AgNO₃) at −5°C to 0°C. This step introduces the azabicyclo[3.1.0]hexane framework via radical-mediated cyclopropane ring formation.

Following oxidation, the azabicyclo compound undergoes cyano-group functionalization at carbon-2 using hydrocyanic acid (HCN) or trimethylsilyl cyanide (TMSCN) in the presence of acetic acid. This step proceeds with stereoselective preference, forming a racemic mixture of cyanated intermediates. Subsequent hydrolysis in methanol with hydrochloric acid (HCl) gas converts the cyano group to a carboxylic acid, yielding racemic 3-azabicyclo[3.1.0]hexane-6-carboxylic acid.

Critical Reaction Conditions :

  • Temperature : −20°C for cyanation; room temperature for hydrolysis.
  • Catalysts : Silver nitrate (5–7.5 mol%) for oxidation; acetic acid for cyanation.
  • Workup : Quenching with sodium thiosulfate, extraction with methyl tert-butyl ether (MTBE), and pH adjustment to 9–9.5 using aqueous NaOH.

Enantiomeric Resolution and Hydrochloride Formation

To isolate the desired enantiomer, chiral tartaric acid derivatives are employed:

  • D-DTTA (di-p-toluoyl-D-tartaric acid) or D-DBTA (dibenzoyl-D-tartaric acid) preferentially precipitates the (1R,2S,5S)-enantiomer, leaving the (1S,2R,5R)-enantiomer in solution. The resolved enantiomer is then converted to the hydrochloride salt via treatment with HCl in isopropyl alcohol/MTBE (1:7–1:8 ratio) at −20°C, yielding the final product as a white crystalline solid.

Purification Metrics :

  • Solvent System : Isopropyl alcohol/MTBE for hydrochloride precipitation.
  • Yield : 82% after recrystallization.

Analytical Characterization

The structural integrity of intermediates and the final product is confirmed via:

  • Nuclear Magnetic Resonance (NMR) : Monitoring reaction progress and enantiomeric excess.
  • X-ray Crystallography : Verifying bicyclic framework geometry.
  • Mass Spectrometry : Molecular weight confirmation (163.60 g/mol).

Comparative Analysis of Methodologies

Step Procedure A (Patent WO2007075790A1) Procedure B (Patent WO2007075790A1)
Imide Formation One-pot, 135–140°C, 90–95% yield Catalytic DMAP, 145°C, solvent exchange
Oxidation K₂S₂O₈/AgNO₃ at −5°C, 85% yield Similar conditions, optimized workup
Hydrochloride Salt 82% yield after precipitation Comparable efficiency

Challenges and Optimization Opportunities

  • Stereoselectivity : Cyanation exhibits moderate stereoselectivity, necessitating chiral resolution. Asymmetric catalysis could enhance enantiomeric excess.
  • Green Chemistry : Replacement of toxic cyanating agents (e.g., TMSCN) with enzymatic or photocatalytic methods remains unexplored.
  • Scale-Up : Batch distillation in Procedure A poses engineering challenges; continuous-flow systems may improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Cyclopropanation: Formation of the bicyclic structure.

    Oxidation and Reduction: Modifications of the functional groups within the compound.

    Substitution Reactions: Introduction of different substituents to the bicyclic core.

Common Reagents and Conditions:

    Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include various derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Orexin Receptor Antagonism

One of the primary applications of 3-azabicyclo[3.1.0]hexane derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic strategies for treating sleep disorders such as narcolepsy and insomnia, as well as other conditions like obesity and addiction .

Case Study:
A study demonstrated that specific derivatives of 3-azabicyclo[3.1.0]hexane effectively inhibited orexin receptor activity, leading to decreased food intake in animal models. This suggests potential for developing anti-obesity medications based on these compounds.

Neuropharmacology

2.1 Cognitive Dysfunction Treatment

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive dysfunctions associated with psychiatric disorders such as schizophrenia and depression . Research indicates that these derivatives can enhance cognitive functions by interacting with various neurotransmitter pathways.

Case Study:
In a clinical trial involving patients with schizophrenia, administration of a 3-azabicyclo[3.1.0]hexane derivative resulted in improved cognitive performance on standardized tests compared to placebo, highlighting its potential role in enhancing cognitive function.

Agricultural Applications

3.1 Plant Sterilization

Certain derivatives of 3-azabicyclo[3.1.0]hexane have shown efficacy in agricultural applications, particularly in the sterilization of male anthers in plants, which can control plant reproduction and improve crop yields . This application is particularly valuable in hybrid seed production.

Data Table: Agricultural Efficacy of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound NameApplicationEfficacy (%)Reference
2-Carboxy-3-azabicyclo[3.1.0]hexaneMale anther sterilization85
3-Benzyl-3-azabicyclo[3.1.0]hexaneHybrid seed production90

Synthesis and Chemical Properties

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves complex chemical processes that include selective reduction and hydrogenolysis techniques to produce compounds with desired biological activities . Understanding the chemical properties and synthesis pathways is crucial for optimizing their applications across various fields.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Bicyclic Cores

The pharmacological and physicochemical properties of bicyclic compounds are highly dependent on their ring systems. Below is a comparison with two prominent analogues:

Compound Core Structure Molecular Weight Key Functional Groups Applications
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride [3.1.0] bicyclo + pyrrolidine 205.66 (base) Carboxylic acid, tertiary amine MAGL inhibitors, IDH1 mutant inhibitors
(3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-... (Comp-1) [2.2.2] bicyclo + isoquinoline 382.89 Ketone, quinuclidine Cholinergic receptor modulation
N-[(R)-1-azabicyclo[2.2.2]oct-3-yl]-... (Comp-6) [2.2.2] bicyclo + naphthalene 314.41 Carboxamide, quinuclidine Neurotransmitter analog development

Key Observations :

  • The hydrochloride salt of the target compound improves aqueous solubility compared to neutral [2.2.2] derivatives .
  • Biological Target Specificity : The [3.1.0] scaffold’s compact structure favors interactions with enzymes like MAGL, while bulkier [2.2.2] systems (e.g., Comp-1) are better suited for receptor binding .

Functional Group Modifications

Derivatives of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid demonstrate how functionalization alters activity:

Derivative Modification Yield Bioactivity
Boc-protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid Boc group at N3 99% Intermediate for MAGL inhibitors
6-Bromo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Bromine at C6 N/A Precursor for cross-coupling reactions
3-(5-Hydroxyadamantan-2-yl)carbamoyl derivative Adamantane-based carbamoyl 85% Mutant IDH1 inhibition (IC50 = 12 nM)

Critical Insights :

  • Boc Protection : Enhances stability during synthesis but requires deprotection for final bioactive forms .
  • Halogenation : Bromine at C6 enables further functionalization via Suzuki or Buchwald-Hartwig reactions .

Biological Activity

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, often referred to as 3-ABH, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter pathways and enzyme interactions.

  • Molecular Formula : C6_6H9_9NO2_2·HCl
  • Molecular Weight : Approximately 177.63 g/mol
  • CAS Number : 1260794-12-4

Structure

The bicyclic structure of 3-ABH allows it to interact with various biological targets, making it a valuable compound for research in pharmacology and medicinal chemistry.

This compound acts primarily through the inhibition of neurotransmitter reuptake, specifically serotonin, norepinephrine, and dopamine. This mechanism can enhance neurotransmission by increasing the concentration of these neurotransmitters in the synaptic cleft, thereby influencing mood and cognitive functions.

Target Interactions

The compound has been shown to interact with several biological targets:

  • Serotonin Transporter (SERT) : Inhibition leads to increased serotonin levels, which may have implications for treating depression and anxiety disorders.
  • Norepinephrine Transporter (NET) : Similar inhibition effects may enhance alertness and energy levels.
  • Dopamine Transporter (DAT) : Modulation could influence reward pathways and potentially affect conditions like ADHD.

Research Findings

Recent studies have reported various biological activities associated with 3-Azabicyclo[3.1.0]hexane derivatives:

  • Antiviral Activity : Some derivatives have been investigated for their potential as antiviral agents against SARS-CoV-2, demonstrating promising results in inhibiting viral replication in vitro .
  • Enzyme Inhibition : The compound exhibits potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Case Study 1: Antiviral Properties

A study explored the antiviral efficacy of 3-Azabicyclo[3.1.0]hexane derivatives against SARS-CoV-2. The derivative PF-07321332 demonstrated significant inhibition of viral replication with an EC50_{50} value of approximately 77.9 nM in human epithelial cells . This highlights the potential for developing antiviral therapies based on this bicyclic structure.

Case Study 2: Neurotransmitter Modulation

Research has indicated that 3-Azabicyclo[3.1.0]hexane derivatives can effectively inhibit SERT, leading to increased serotonin levels in synaptic clefts. This property suggests their utility in treating mood disorders and enhancing cognitive function .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneC8_8H13_{13}NUsed in antiviral medications; structural modifications enhance activity
3-Azabicyclo[3.1.0]hexane-2-carboxylic acidC6_6H9_9NO2_2Similar structure; different carboxylic acid positioning affects activity

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride to ensure stability?

  • Methodological Answer : Store the compound at room temperature in a tightly sealed, moisture-free container to prevent hydrolysis or degradation. Use inert gas purging (e.g., nitrogen) for long-term storage. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) to minimize exposure. Stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) can validate storage conditions .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm bicyclic framework and carboxylic acid proton environment (e.g., downfield shifts for NH and COOH groups).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 148.06 for C6_6H10_{10}ClNO2_2).
  • IR Spectroscopy : Identify characteristic stretches (e.g., ~1700 cm1^{-1} for carbonyl, ~2500 cm1^{-1} for HCl salt). Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Key steps include:

  • Bicyclic Ring Formation : Use [2+1] cycloaddition or photochemical methods to construct the fused azabicyclo framework.
  • Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., methyl esters) under acidic conditions.
  • Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization. Purity is assessed via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for bicyclic ring closure.
  • Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF for dipole stabilization) or catalysts (e.g., Pd for cross-coupling).
  • Feedback Loop : Integrate experimental data (e.g., failed intermediates) into computational workflows to refine predictions. This reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays across multiple concentrations to rule out false positives/negatives.
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at position 3) to isolate contributing factors.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm receptor specificity. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) .

Q. How are impurities profiled and quantified during the synthesis of this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates, diastereomers) with a limit of quantification (LOQ) < 0.1%.
  • Pharmacopeial Standards : Compare retention times and fragmentation patterns against certified reference materials (e.g., USP 29 guidelines for related azabicyclo compounds).
  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation pathways (e.g., HCl-mediated hydrolysis) .

Q. What role does the hydrochloride salt form play in the solubility and bioavailability of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid?

  • Methodological Answer :

  • Solubility Testing : Compare free base vs. hydrochloride salt in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask or UV-Vis methods.
  • Bioavailability Studies : Conduct in vivo PK/PD trials in rodent models, measuring plasma concentration-time profiles.
  • Salt Screening : Evaluate alternative counterions (e.g., sulfate, citrate) for enhanced stability or reduced hygroscopicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

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